4-[(4-chlorophenoxy)methyl]Phenol
Description
4-[(4-Chlorophenoxy)methyl]phenol (proposed IUPAC name) is a phenolic derivative featuring a methylene-bridged 4-chlorophenoxy group attached to a phenol ring. These compounds are characterized by aryl ether or substituted phenoxy linkages, often synthesized for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H11ClO2 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-[(4-chlorophenoxy)methyl]phenol |
InChI |
InChI=1S/C13H11ClO2/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8,15H,9H2 |
InChI Key |
LPRAPLVGBRPSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-chlorophenoxy)methyl]Phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of p-chlorophenol with formaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions often include moderate temperatures and controlled pH levels to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-chlorophenoxy)methyl]Phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(4-chlorophenoxy)methyl]Phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenoxy)methyl]Phenol involves its interaction with cellular components. The compound exerts its effects through the following pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antioxidant Activity: The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
*Theoretical properties inferred from structural analogs.
Key Observations :
- Lipophilicity: The methylene bridge in this compound likely increases logP compared to 4-(4-chlorophenoxy)phenol due to the additional CH₂ group.
- Steric Effects: Substituents like the 3-methyl group in 4-(4-chloro-3-methylphenoxy)phenol may hinder rotational freedom or receptor binding compared to unsubstituted analogs.
Key Insights :
- The (4-chlorophenoxy)methyl moiety enhances bioactivity when incorporated into heterocycles (e.g., oxadiazoles) or amino alcohols .
- Piperidine derivatives (e.g., Compound 93) demonstrate dose-dependent antihypertensive effects, suggesting a role for chlorophenoxy groups in cardiovascular drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
